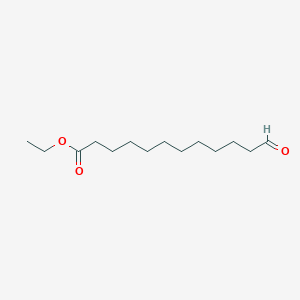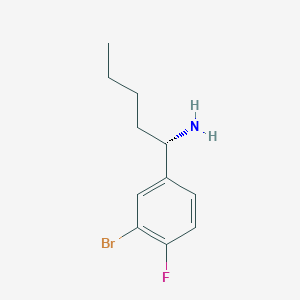![molecular formula C16H6Cl4N2O2S B12972819 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes both a benzo[b]thiophene and an indolin-2-one moiety, each substituted with amino and dichloro groups. The presence of these functional groups and the heterocyclic nature of the compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a benzo[b]thiophene derivative, followed by the introduction of amino and dichloro substituents through electrophilic substitution reactions. The final step often involves the condensation of the benzo[b]thiophene derivative with an indolin-2-one precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound can be used to investigate the effects of heterocyclic compounds on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery research.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological system being studied. For example, the compound might inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.
類似化合物との比較
Similar Compounds
3-(2-Amino-5,7-dichlorobenzo[b]thiophen-3-ylidene)-5,7-dichloroindolin-2-one: This compound is similar in structure but lacks the oxo group on the benzo[b]thiophene moiety.
3-(6-Amino-5,7-dichlorobenzo[b]thiophen-2-ylidene)-5,7-dichloroindolin-2-one: This compound is similar but lacks the oxo group on the indolin-2-one moiety.
Uniqueness
The presence of both the benzo[b]thiophene and indolin-2-one moieties, each with amino and dichloro substituents, makes 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one unique. This combination of functional groups and heterocyclic structures provides the compound with distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C16H6Cl4N2O2S |
|---|---|
分子量 |
432.1 g/mol |
IUPAC名 |
3-(6-amino-5,7-dichloro-3-hydroxy-1-benzothiophen-2-yl)-5,7-dichloroindol-2-one |
InChI |
InChI=1S/C16H6Cl4N2O2S/c17-4-1-5-9(16(24)22-12(5)8(19)2-4)15-13(23)6-3-7(18)11(21)10(20)14(6)25-15/h1-3,23H,21H2 |
InChIキー |
VGEOXUUAWSKFMN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NC(=O)C(=C21)C3=C(C4=CC(=C(C(=C4S3)Cl)N)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)



![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)



